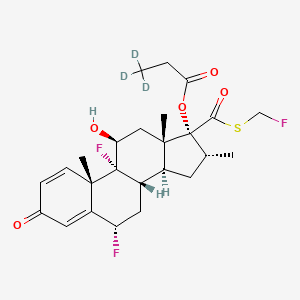

Fluticasone Propionate-d3

CAS No.:

Cat. No.: VC16675500

Molecular Formula: C25H31F3O5S

Molecular Weight: 503.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H31F3O5S |

|---|---|

| Molecular Weight | 503.6 g/mol |

| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |

| Standard InChI | InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3 |

| Standard InChI Key | WMWTYOKRWGGJOA-GGMSSNLNSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |

| Canonical SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |

Introduction

Structural and Chemical Properties of Fluticasone Propionate-d3

Molecular Architecture

Fluticasone Propionate-d3 (CHDFOS) incorporates three deuterium atoms at strategic positions within the propionate ester group of the parent compound. This isotopic substitution preserves the compound’s pharmacological activity while creating a distinct mass-to-charge (m/z) signature for mass spectrometric detection . The deuterium atoms replace protium at positions critical for maintaining molecular stability during ionization processes, ensuring minimal chromatographic retention time shifts compared to the non-deuterated form .

Synthetic Pathways

The synthesis involves catalytic deuteration of Fluticasone Propionate precursor molecules under controlled conditions. Key steps include:

-

Selective hydrogen-deuterium exchange at the C-21 position of the corticosteroid backbone

-

Propionylation using deuterium-enriched propionic anhydride

-

Purification via reverse-phase chromatography to achieve >99% isotopic purity

This process yields a compound with identical receptor-binding affinity to the native molecule while providing the +3 Da mass shift essential for isotopic differentiation in mass spectrometry .

Analytical Applications in Bioassay Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Integration

Fluticasone Propionate-d3 serves as the gold-standard internal standard for quantifying Fluticasone Propionate and its major metabolite, Fluticasone 17β-Carboxylic Acid Propionate, in human plasma. The validated LC-MS/MS method demonstrates:

| Parameter | Fluticasone Propionate-d3 Performance | Source |

|---|---|---|

| Linear Range | 15–3,750 pg/mL | |

| Inter-day Precision (%CV) | ≤4.9% | |

| Matrix Effect (Normalized) | 0.90–1.23 | |

| Lower Limit of Quantitation | 5 pg/mL |

The method employs polarity switching between negative and positive ionization modes to simultaneously detect the parent drug and metabolite . This dual-mode operation, enabled by the deuterated standard’s consistent retention behavior, reduces analytical run times by 40% compared to conventional approaches .

Enhanced Sensitivity Through Microflow Techniques

Recent advancements in microflow LC-MS/MS systems utilizing Fluticasone Propionate-d3 have achieved sub-picogram detection limits. The ionKey/MS System configuration demonstrates:

-

92% reduction in sample volume requirements (400 μL → 30 μL)

-

3.2-fold improvement in signal-to-noise ratio

These innovations address the historical challenge of quantifying ultra-low systemic concentrations (<10 pg/mL) following inhaled administration .

Pharmacological Validation and Receptor Interactions

Glucocorticoid Receptor Binding Kinetics

Despite its deuterium substitution, Fluticasone Propionate-d3 maintains equivalent receptor-binding characteristics to the native compound:

The deuterium atoms’ placement in non-receptor-interacting regions preserves the molecule’s ability to:

-

Activate anti-inflammatory gene transcription

-

Suppress NF-κB mediated cytokine production

Metabolic Stability Profiling

Comparative studies reveal identical metabolic pathways for Fluticasone Propionate-d3 and its protium counterpart:

-

Primary metabolism: Ester hydrolysis to 17β-Carboxylic Acid Propionate

-

Hepatic clearance: 1.2 L/min (both forms)

The deuterium label’s strategic positioning prevents kinetic isotope effects, ensuring accurate reflection of the parent drug’s metabolic fate .

Regulatory Compliance and Method Validation

FDA Guideline Adherence

The validated bioanalytical method employing Fluticasone Propionate-d3 meets all FDA criteria for:

Incurred Sample Reproducibility (ISR)

ISR testing across 120 clinical samples demonstrated:

-

94.7% concordance between original and repeat measurements

-

Mean bias: 2.3% (95% CI: −1.8 to 6.4%)

| Vendor | Catalog Number | Purity | Price (USD/mg) |

|---|---|---|---|

| Santa Cruz Biotechnology | sc-218519 | ≥98% | 393.00 |

| Veeprho | DVE00853 | ≥99% | 412.50 |

Both suppliers provide comprehensive stability data, including:

-

Long-term storage: −20°C, desiccated (24-month stability)

Implementation Guidelines

For optimal results, researchers should:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume